![molecular formula C27H21FN2O6 B2772649 N-(4-ethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide CAS No. 866342-82-7](/img/structure/B2772649.png)
N-(4-ethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
描述
N-(4-ethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the dioxolo group: This step involves the cyclization of the quinoline derivative with a suitable diol under acidic conditions.
Final coupling: The final step involves coupling the intermediate with 4-ethoxyaniline under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve efficiency and scalability.
化学反应分析
Types of Reactions
N-(4-ethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form quinoline N-oxide derivatives.
Reduction: Reduction of the carbonyl groups can lead to the formation of alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce alcohol derivatives.
科学研究应用
N-(4-ethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
相似化合物的比较
Similar Compounds
- N-(4-methoxyphenyl)-2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
- N-(4-ethoxyphenyl)-2-[7-(4-bromobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
- N-(4-ethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is unique due to the presence of the 4-fluorobenzoyl group, which can significantly influence its biological activity and chemical reactivity. The ethoxy group also contributes to its distinct properties compared to similar compounds with different substituents.
生物活性
N-(4-ethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C28H23FN2O4
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the quinoline moiety is often associated with enhanced antibacterial and antifungal properties. Studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains and fungi, making them potential candidates for antibiotic development.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Some quinoline derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication or entry into host cells. The specific mechanisms may involve interference with viral enzymes or host cell receptors.
Anticancer Effects
A significant area of research focuses on the anticancer potential of this compound. Several studies have reported that quinoline-based compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanisms often involve the modulation of key signaling pathways related to cell survival and proliferation. For instance, some derivatives can inhibit the PI3K/Akt pathway or induce oxidative stress in cancer cells, leading to cell death .
The biological activity of this compound likely involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors on cell membranes, altering cellular responses.
- DNA Interaction : Some studies suggest that similar compounds can intercalate DNA or disrupt its function.
Research Findings and Case Studies
Research has highlighted various aspects of the biological activity of this compound:
常见问题
Q. Basic: What are the critical steps and challenges in synthesizing N-(4-ethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Quinoxaline Core Formation : Condensation of substituted quinoline precursors with fluorobenzoyl chloride under anhydrous conditions (reflux in dichloromethane with triethylamine as a base) .
- Acetamide Coupling : Nucleophilic substitution between the activated quinoline intermediate and 4-ethoxyphenylamine using coupling agents like HATU or DCC .
- Oxidation and Cyclization : Controlled oxidation of dihydroquinoline intermediates to form the 8-oxo group, followed by [1,3]dioxolo ring closure using NaH in THF .
Key Challenges :
- Side Reactions : Competing oxidation pathways may yield undesired byproducts (e.g., over-oxidation of the quinoline core). Monitor via TLC and optimize reaction time/temperature .
- Purification : Use preparative HPLC to isolate the final product from structurally similar impurities .
Q. Advanced: How can structural modifications enhance the compound’s target selectivity in enzyme inhibition studies?
Methodological Answer :
- Functional Group Analysis : Replace the 4-fluorobenzoyl group with bulkier substituents (e.g., 3,5-difluorobenzoyl) to sterically hinder off-target binding. Molecular docking simulations (using AutoDock Vina) can predict steric clashes with non-target enzymes .
- Bioisosteric Replacement : Substitute the ethoxyphenyl group with a trifluoromethylphenyl moiety to improve hydrophobic interactions. Validate via isothermal titration calorimetry (ITC) to measure binding affinity changes .
- SAR Studies : Synthesize analogs with varying alkyl chain lengths on the acetamide nitrogen. Test inhibitory activity against target kinases (e.g., EGFR) using kinase profiling assays .
Q. Basic: What analytical techniques are essential for confirming the compound’s purity and structural identity?
Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify the presence of the ethoxyphenyl (δ 1.35 ppm, triplet for CH), fluorobenzoyl (δ 7.8–8.1 ppm, aromatic protons), and [1,3]dioxolo groups (δ 5.9–6.1 ppm, methylenedioxy protons) .
- HPLC : Employ reverse-phase C18 columns (gradient: 10–90% acetonitrile/water) to assess purity (>98% by peak area) and detect trace impurities .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H] at m/z 535.1422) with <2 ppm deviation .
Q. Advanced: How can researchers resolve contradictions in reported cytotoxicity data across different cell lines?
Methodological Answer :
- Standardized Assay Conditions : Use identical cell lines (e.g., NCI-60 panel) with controlled passage numbers, media, and incubation times to minimize variability .
- Mechanistic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis vs. autophagy), which may explain cell line-specific responses .
- Metabolic Stability Testing : Evaluate compound stability in cell culture media (e.g., via LC-MS) to rule out degradation as a cause of inconsistent IC values .
Q. Basic: What are the primary biological targets hypothesized for this compound, and how are they validated?
Methodological Answer :
- Kinase Inhibition : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify targets like JAK2 or BRAF. Confirm via Western blotting for phosphorylated downstream proteins .
- Receptor Binding Assays : Use fluorescence polarization assays with FITC-labeled compound to measure binding affinity to GPCRs (e.g., CXCR4) .
- In Vitro Cytotoxicity : Validate anti-proliferative effects in 3D tumor spheroids (e.g., MDA-MB-231) using live/dead staining and compare to 2D monolayer results .
Q. Advanced: What computational strategies can predict off-target interactions and toxicity risks?
Methodological Answer :
- Pharmacophore Modeling : Generate 3D pharmacophores (using Schrödinger Phase) to identify structural motifs prone to binding cytochrome P450 isoforms, which may cause metabolic toxicity .
- Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to estimate hepatotoxicity based on structural alerts like the quinoline core .
- Molecular Dynamics (MD) Simulations : Simulate binding to hERG channels (via Desmond) to assess cardiac liability. Prioritize analogs with reduced hERG affinity .
Q. Basic: How is the compound’s stability assessed under physiological conditions?
Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Analyze degradation products via LC-MS and quantify remaining parent compound .
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor for [1,3]dioxolo ring opening or fluorobenzoyl group isomerization .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature and identify stable storage conditions (e.g., desiccated at −20°C) .
Q. Advanced: How can researchers leverage contradictory data on apoptosis induction vs. cell cycle arrest mechanisms?
Methodological Answer :
- Time-Course Experiments : Treat cells and harvest at 6, 12, 24, and 48 hours. Analyze via flow cytometry (Annexin V/PI staining for apoptosis; propidium iodide for cell cycle) to identify temporal dominance of pathways .
- CRISPR Knockout Models : Generate Bax/Bak double-knockout cells to test if apoptosis is essential for activity. If cytotoxicity remains, investigate p21-mediated G1 arrest via qPCR .
- Metabolomic Profiling : Use LC-MS-based metabolomics to detect changes in ATP/ADP ratios (indicative of energy crisis) or cyclin D1 levels (cell cycle regulator) .
属性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN2O6/c1-2-34-19-9-7-18(8-10-19)29-25(31)14-30-13-21(26(32)16-3-5-17(28)6-4-16)27(33)20-11-23-24(12-22(20)30)36-15-35-23/h3-13H,2,14-15H2,1H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLXHTWJQLJVKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。